molecular formula C14H15N3OS B6576634 2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024570-63-5

2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B6576634
CAS RN: 1024570-63-5
M. Wt: 273.36 g/mol
InChI Key: JNMDYVUSBMNNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one, also known as MMSQ, is a heterocyclic compound that has been studied for its potential medicinal and biological applications. MMSQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties. It has been used in laboratory experiments to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of certain compounds, and to explore the potential therapeutic benefits of MMSQ.

Scientific Research Applications

2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been used in scientific research to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of certain compounds, and to explore the potential therapeutic benefits of this compound. It has been used in laboratory experiments to evaluate its anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial properties. This compound has also been used to study the effects of various compounds on cell signaling pathways, to investigate the effects of this compound on the expression of certain genes, and to study the interactions between this compound and various proteins.

Mechanism of Action

2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has been found to have several potential mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. In addition, this compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. Finally, this compound has been found to interact with various proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription (STAT) proteins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been found to reduce the expression of genes involved in inflammation and cell death. Finally, this compound has been found to reduce the activity of enzymes involved in cell proliferation, such as cyclin-dependent kinase (CDK) and mitogen-activated protein kinase (MAPK).

Advantages and Limitations for Lab Experiments

The use of 2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one in laboratory experiments has several advantages. First, this compound is a relatively stable compound, making it easy to store and handle. Second, this compound is a relatively inexpensive compound, making it cost-effective for laboratory experiments. Third, this compound is a relatively safe compound, making it suitable for use in laboratory experiments. Finally, this compound is a relatively versatile compound, allowing it to be used in a wide range of experiments.
However, there are several limitations to the use of this compound in laboratory experiments. First, this compound is a relatively small molecule, making it difficult to detect and quantify in experiments. Second, this compound is a relatively reactive compound, making it difficult to control its concentration in experiments. Third, this compound is a relatively new compound, making it difficult to predict its effects in experiments. Finally, this compound is a relatively complex compound, making it difficult to fully understand its mechanism of action in experiments.

Future Directions

The potential future directions of research involving 2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one include: further investigation into the biochemical and physiological effects of this compound; further investigation into the mechanism of action of this compound; further investigation into the interactions between this compound and various proteins; further investigation into the effects of this compound on cell signaling pathways; further investigation into the potential therapeutic benefits of this compound; further investigation into the potential drug delivery applications of this compound; further investigation into the potential applications of this compound in drug development; further investigation into the potential applications of this compound in nanomedicine; further investigation into the potential applications of this compound in diagnostics; and further investigation into the potential applications of this compound in personalized medicine.

Synthesis Methods

2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one can be synthesized using several different methods, including the reaction of 2-methylpropylchloride with 2-methyl-4-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in the presence of pyridine base and a catalytic amount of polyphosphoric acid. This reaction yields this compound as the main product. Other methods for the synthesis of this compound include the reaction of 2-methylpropylchloride with 2-methyl-4-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in the presence of piperidine, the reaction of 2-methylpropylchloride with 2-methyl-4-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in the presence of a catalytic amount of polyphosphoric acid, and the reaction of 2-methylpropylchloride with 2-methyl-4-sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one in the presence of a catalytic amount of sodium hydroxide.

properties

IUPAC Name

2-(2-methylpropyl)-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-8(2)7-11-13(18)17-12(15-11)9-5-3-4-6-10(9)16-14(17)19/h3-6,8,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMDYVUSBMNNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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